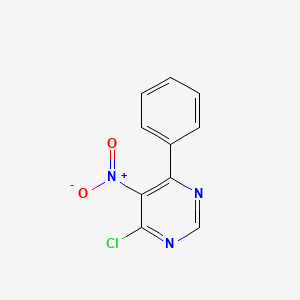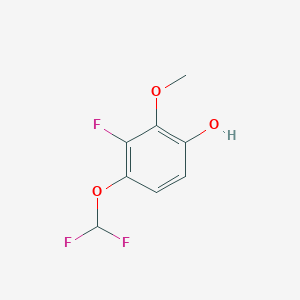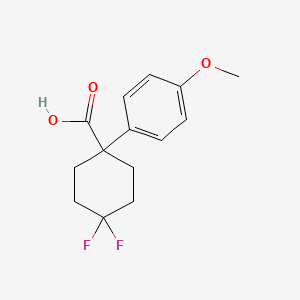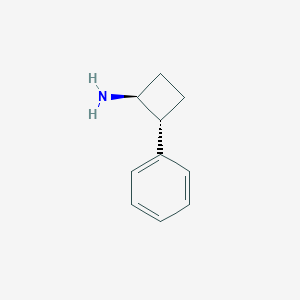
(1S,2R)-2-Phenylcyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-Phenylcyclobutan-1-amine is a chiral amine with a cyclobutane ring substituted with a phenyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (1S,2R)-2-Phenylcyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an epoxy cyclohexane solution with phenylmagnesium bromide in the presence of cuprous chloride or cuprous bromide, followed by quenching with a saturated ammonium chloride or ammonium sulfate solution, can yield the desired compound . The process involves careful control of reaction times and temperatures to ensure high enantioselectivity and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, enzymatic processes may be employed to achieve high enantioselectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-Phenylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclobutanone, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-Phenylcyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as a precursor for various industrial processes
Wirkmechanismus
The mechanism of action of (1S,2R)-2-Phenylcyclobutan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For instance, it may bind to active sites of enzymes, altering their activity and leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-Phenylcyclobutan-1-amine: A diastereomer with different stereochemistry.
(1R,2R)-2-Phenylcyclobutan-1-amine: Another diastereomer with distinct properties.
(1S,2R)-2-Phenylcyclohexan-1-amine: A structurally similar compound with a cyclohexane ring instead of a cyclobutane ring
Uniqueness
(1S,2R)-2-Phenylcyclobutan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its diastereomers and structurally similar compounds. This uniqueness makes it valuable for research and industrial applications.
Eigenschaften
Molekularformel |
C10H13N |
|---|---|
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
(1S,2R)-2-phenylcyclobutan-1-amine |
InChI |
InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10+/m1/s1 |
InChI-Schlüssel |
PKMQLQANCCIABY-ZJUUUORDSA-N |
Isomerische SMILES |
C1C[C@@H]([C@H]1C2=CC=CC=C2)N |
Kanonische SMILES |
C1CC(C1C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


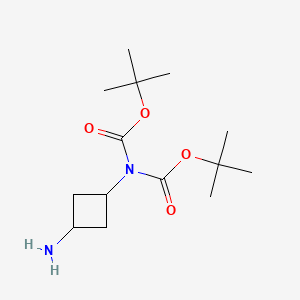
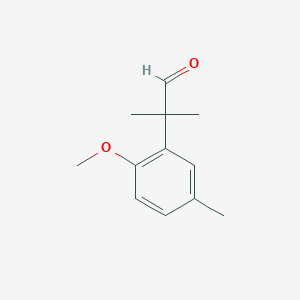
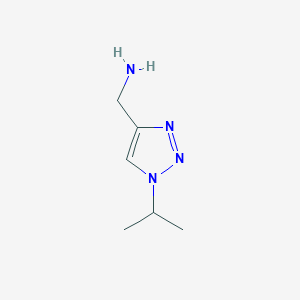
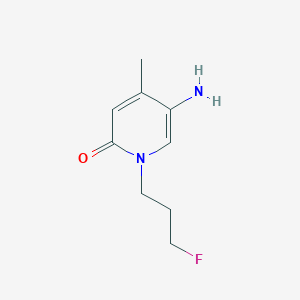
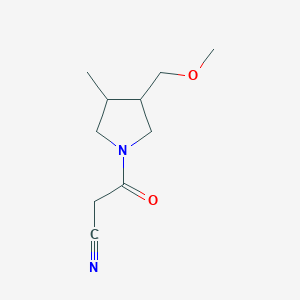

![7-(1-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13332145.png)
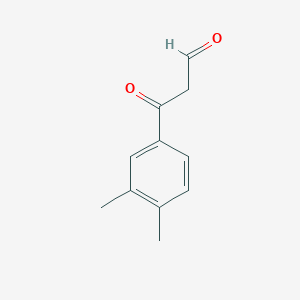
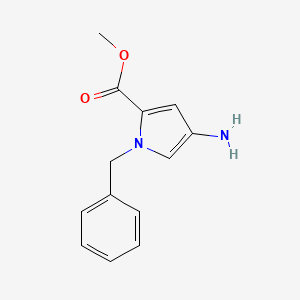

![5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13332170.png)
